molecular formula C22H23NO5 B2761190 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid CAS No. 2137692-21-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid

Cat. No.: B2761190
CAS No.: 2137692-21-6
M. Wt: 381.428
InChI Key: UFOXWUUEUQVHLJ-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid is a piperidine-based compound featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely employed in peptide synthesis to temporarily shield amine functionalities during solid-phase synthesis. This compound’s structure includes a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with an oxyacetic acid side chain, which enhances its solubility and reactivity in coupling reactions. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol (calculated from ).

The compound is utilized as a key intermediate in pharmaceutical and bioconjugation chemistry, particularly for introducing piperidine scaffolds into larger molecules. Its synthesis typically involves Fmoc-protection of piperidin-3-ol derivatives followed by coupling with activated acetic acid precursors (e.g., chloroacetic acid).

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)14-27-15-6-5-11-23(12-15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOXWUUEUQVHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

The target molecule comprises a piperidine core with two critical substituents:

  • Fmoc-protected amine at the 1-position, ensuring stability during subsequent reactions.
  • Oxyacetic acid moiety at the 3-position, enabling conjugation or further derivatization.
    Synthetic challenges include regioselective functionalization of the piperidine ring, stereochemical control (if applicable), and compatibility of protecting groups with reaction conditions.

The introduction of the Fmoc group to the piperidine nitrogen is a foundational step. Drawing parallels to tert-butoxycarbonyl (Boc) protection in piperidine derivatives, the Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Reaction Conditions

  • Substrate : Piperidine-3-amine.
  • Reagents : Fmoc-Cl (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Procedure : Fmoc-Cl is added dropwise to a stirred solution of piperidine-3-amine and DIPEA at 0–5°C. The reaction proceeds at room temperature for 4–6 hours, yielding 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-amine.

Purification and Characterization

  • Workup : The crude product is washed with 1 M HCl, saturated NaHCO₃, and brine.
  • Isolation : Column chromatography (silica gel, hexane/ethyl acetate) affords the purified Fmoc-protected intermediate.
  • Analysis : Nuclear magnetic resonance (NMR) confirms the absence of free amine protons (δ 1.2–1.8 ppm for piperidine protons, δ 7.2–7.8 ppm for fluorenyl aromatic protons).

Basis : This method, though not explicitly cited in the provided sources, aligns with etherification strategies in piperidine derivatives.

Reaction Protocol
  • Substrate : 1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-ol.
  • Reagents : Ethyl glycolate (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Procedure : DIAD and PPh₃ are added sequentially to a solution of the substrate and ethyl glycolate at 0°C. The mixture stirs at room temperature for 12–16 hours, forming the ethyl ester intermediate.
Ester Hydrolysis
  • Reagents : Lithium hydroxide (LiOH, 3.0 equiv), THF/water (4:1).
  • Procedure : The ester is hydrolyzed at 50°C for 2 hours, followed by acidification (1 M HCl) to precipitate the carboxylic acid.
  • Yield : 65–75% over two steps.

Mesylation and Nucleophilic Displacement

Basis : Mesylation techniques from piperidine functionalization and displacement reactions.

Mesylation of 3-Hydroxy Group
  • Reagents : Methanesulfonyl chloride (MsCl, 1.2 equiv), DIPEA (2.0 equiv).
  • Solvent : DCM.
  • Procedure : MsCl is added dropwise to a cooled (0°C) solution of Fmoc-piperidin-3-ol and DIPEA. The reaction stirs for 2 hours, yielding the mesylate intermediate.
Displacement with Glycolate Anion
  • Reagents : Sodium glycolate (2.0 equiv), dimethylformamide (DMF).
  • Procedure : The mesylate is treated with sodium glycolate at 80°C for 6 hours. Acidic workup (1 M HCl) isolates the oxyacetic acid product.
  • Yield : 60–70%.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Mitsunobu etherification 65–75% High regioselectivity, mild conditions Cost of reagents (DIAD, PPh₃)
Mesylation-displacement 60–70% Scalable, inexpensive reagents Requires high-temperature displacement

The Mitsunobu method offers superior regioselectivity, critical for avoiding side reactions at the Fmoc-protected amine. In contrast, the mesylation route is cost-effective but risks partial racemization under heated conditions.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.6 Hz, 2H, fluorenyl), 7.58 (t, J = 7.2 Hz, 2H), 4.40 (m, 1H, piperidine), 4.20 (s, 2H, CH₂COO), 3.95 (m, 1H, OCH₂).
  • ¹³C NMR : δ 174.5 (COOH), 156.2 (Fmoc carbonyl), 66.8 (OCH₂), 47.1 (piperidine C-3).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 142–144°C (decomposition observed above 150°C).

Industrial-Scale Considerations

Solvent Selection

  • Preferred : THF for Mitsunobu reactions (polar aprotic, facilitates phosphine solubility).
  • Avoid : DMF in displacement reactions due to challenges in removal during workup.

Green Chemistry Metrics

  • Atom Economy : Mitsunobu (72%) vs. mesylation (68%).
  • E-factor : 12.5 (Mitsunobu) vs. 8.9 (mesylation), reflecting higher waste in Mitsunobu due to stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with specific properties.

Biology

The compound is utilized in biological studies to investigate molecular pathways and mechanisms. Its structural features enable researchers to probe interactions within biological systems, aiding in the understanding of cellular processes.

Medicine

In pharmaceutical research, this compound plays a crucial role in drug design and discovery. It has been explored for its potential therapeutic applications, particularly in developing new drugs targeting specific diseases. For instance, its derivatives have shown promise in antimicrobial studies, indicating potential use as new antibiotics .

Industry

In industrial applications, this compound is employed in producing materials with tailored properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds derived from this compound. Several synthesized derivatives exhibited significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as novel antimicrobial agents .

Case Study 2: Drug Development
Research has highlighted the use of this compound in developing new pharmaceuticals targeting neurological disorders. The piperidine moiety is particularly relevant for designing drugs that can cross the blood-brain barrier effectively .

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protective group, allowing for selective reactions at other functional sites. The piperidine ring and acetic acid moiety contribute to the compound’s reactivity and stability, enabling it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Fmoc Scaffolds

The following table highlights critical differences between 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid and its analogues:

Compound Name CAS No. Molecular Formula Substituent Position/Group Key Properties Applications
2-[1-(Fmoc)piperidin-3-yl]oxyacetic acid 885951-96-2 C₂₂H₂₃NO₅ 3-Oxyacetic acid M.p.: Not reported; Soluble in polar aprotic solvents Peptide backbone modification
(S)-2-(1-Fmoc-piperidin-3-yl)acetic acid 1217646-18-8 C₂₂H₂₃NO₄ 3-Acetic acid (no ether oxygen) M.p.: Not reported; Higher lipophilicity Drug conjugate synthesis
3-[1-Fmoc-piperidin-4-yl]propanoic acid 154938-68-8 C₂₃H₂₅NO₄ 4-Propanoic acid M.p.: Not reported; Extended alkyl chain Bioconjugation spacer
2-(3-Fmoc-amino-2-oxopiperidin-1-yl)acetic acid 209163-25-7 C₂₂H₂₂N₂O₅ 3-Amino, 2-oxo M.p.: Not reported; Ketone group enhances reactivity Kinase inhibitor intermediates
(9H-Fluoren-9-yl)methyl 3-Fmoc-amino-4-oxopiperidine-1-carboxylate Not reported C₃₂H₃₀N₂O₅ 4-Oxo, dual Fmoc groups M.p.: 141–142°C; Dual protection for orthogonal synthesis Peptide cyclization
Key Observations:
  • Substituent Position : The 3-position substitution (vs. 4-position in 154938-68-8) alters steric and electronic interactions, affecting binding affinity in target molecules.
  • Functional Groups : The oxyacetic acid group in the target compound improves water solubility compared to the acetic acid derivative (1217646-18-8), which is more lipophilic.
  • Reactivity : The 2-oxopiperidinyl derivative (209163-25-7) contains a ketone, enabling nucleophilic additions absent in the oxyacetic acid analogue.

Q & A

Basic: What are the critical steps and reagents for synthesizing 2-[1-(Fmoc-piperidin-3-yl)oxyacetic acid] with high purity?

Methodological Answer:
The synthesis involves three key stages:

  • Protection : Introduce the Fmoc (fluorenylmethoxycarbonyl) group to the piperidine ring’s amine group using Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to maintain pH 8–9 .
  • Coupling : React the Fmoc-protected piperidine with bromoacetic acid derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF (dimethylformamide) to yield the final compound .
    Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm structural integrity. Key signals include the Fmoc aromatic protons (~7.7–7.3 ppm) and the piperidine CH-O resonance (~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) should match the molecular ion [M+H]+ at m/z 423.18 (calculated for C23H24N2O5) .
  • HPLC Purity : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) and ≥95% purity threshold for research-grade material .

Advanced: How can researchers optimize coupling efficiency during synthesis?

Methodological Answer:
Low coupling efficiency often stems from steric hindrance at the piperidine oxygen. Mitigation strategies include:

  • Activating Agents : Use DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety of bromoacetic acid derivatives, enhancing nucleophilic substitution .
  • Solvent Optimization : Replace DCM with polar aprotic solvents like DMF to improve reagent solubility and reaction kinetics .
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions while maintaining reactivity .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Short-Term Stability : Store at 2–8°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the Fmoc group. Avoid light exposure (use amber vials) to prevent photodegradation .
  • Long-Term Stability : Lyophilize the compound and store under argon at -20°C, with desiccants to limit moisture absorption. Regular NMR checks (every 6 months) are advised to detect decomposition .

Data Contradiction: How should researchers address missing toxicity data in safety documentation?

Methodological Answer:
Many SDS sheets lack comprehensive toxicity data (e.g., EC50, LD50). To mitigate risks:

  • In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute toxicity based on structural analogs .
  • In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cell lines to determine IC50 values for preliminary toxicity profiling .
  • Containment : Default to BSL-2 practices (gloves, lab coat, fume hood) during handling until empirical data is available .

Basic: What is the role of the Fmoc group in peptide synthesis applications?

Methodological Answer:
The Fmoc group serves as a temporary protecting agent for amines:

  • Orthogonal Deprotection : Removed selectively with piperidine (pH ~9) without affecting acid-labile groups like Boc (tert-butoxycarbonyl) .
  • UV Monitoring : The Fmoc group’s UV absorbance at 265 nm enables real-time monitoring during solid-phase peptide synthesis (SPPS) .
  • Solubility : Enhances solubility of intermediates in organic solvents (e.g., DMF), critical for automated synthesizers .

Advanced: How can researchers study interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with proteins like proteases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding modes and guide mutagenesis studies .

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